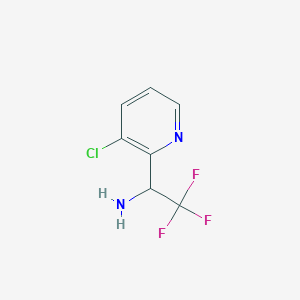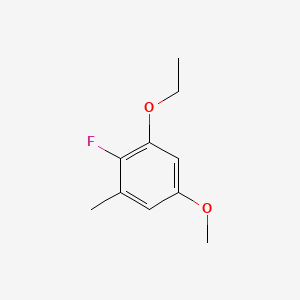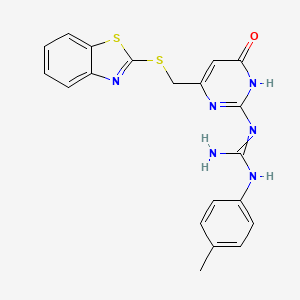
Nsp13 inhibitor 5645-0236
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-nsp13-IN-2 is a compound designed to inhibit the activity of the non-structural protein 13 (nsp13) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Non-structural protein 13 is a helicase enzyme essential for the replication of the virus. By targeting this protein, SARS-CoV-2-nsp13-IN-2 aims to disrupt the viral replication process, making it a potential antiviral agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-nsp13-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general steps include:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Final Coupling Reaction: The intermediates are then coupled under controlled conditions, often involving catalysts and specific solvents to yield the final compound.
Industrial Production Methods
Industrial production of SARS-CoV-2-nsp13-IN-2 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-nsp13-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
SARS-CoV-2-nsp13-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of helicase enzymes and to develop new antiviral agents.
Biology: Helps in understanding the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.
Industry: Used in the development of diagnostic tools and antiviral drugs
Mecanismo De Acción
SARS-CoV-2-nsp13-IN-2 exerts its effects by binding to the non-structural protein 13 of SARS-CoV-2. This binding inhibits the helicase activity of the protein, preventing the unwinding of viral RNA, which is essential for replication. The compound targets specific molecular sites on the protein, disrupting its function and thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Ivermectin: An antiparasitic agent that has shown some antiviral activity against SARS-CoV-2.
Scutellarein: A flavonoid compound with potential antiviral properties.
Hamamelitannin: A natural compound with inhibitory effects on viral replication
Uniqueness
SARS-CoV-2-nsp13-IN-2 is unique in its specific targeting of the non-structural protein 13 helicase of SARS-CoV-2. Unlike other compounds that may have broader antiviral effects, SARS-CoV-2-nsp13-IN-2 is designed to specifically inhibit a critical enzyme in the viral replication process, making it a promising candidate for targeted antiviral therapy .
Propiedades
Fórmula molecular |
C20H18N6OS2 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine |
InChI |
InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27) |
Clave InChI |
DNQBBFZKWCDKDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
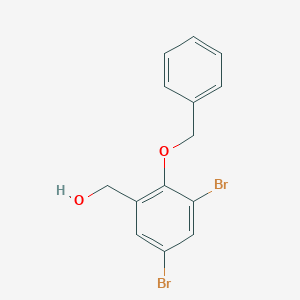
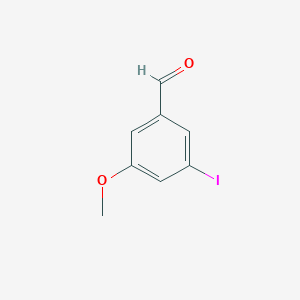
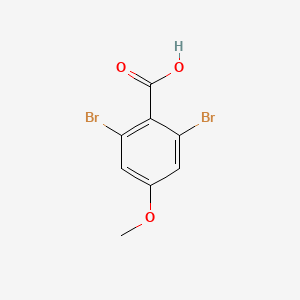
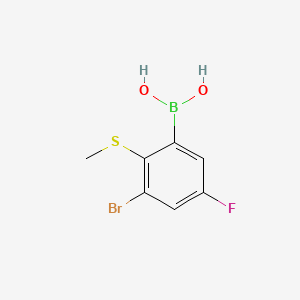
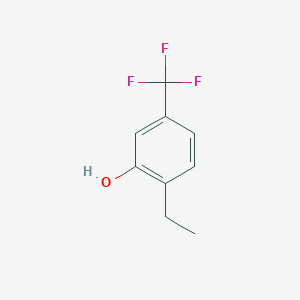
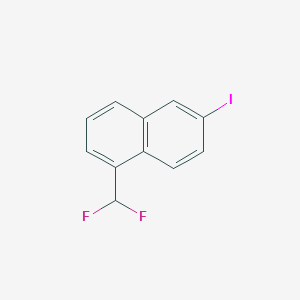
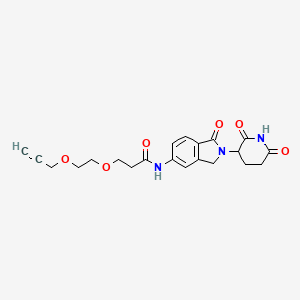
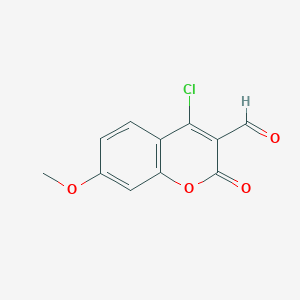
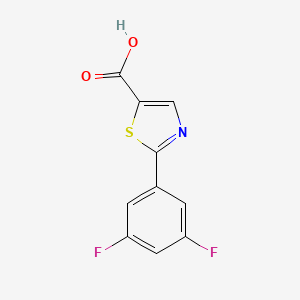
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
